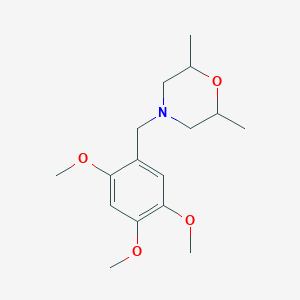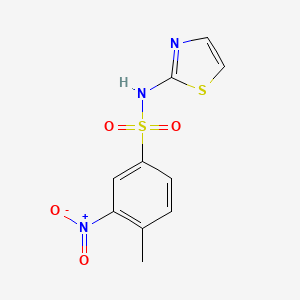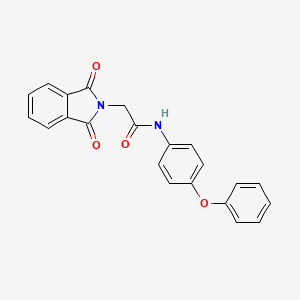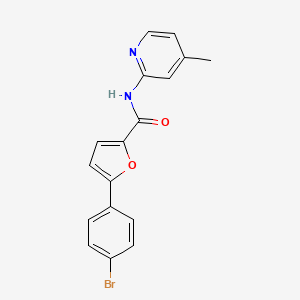
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine, also known as DMTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of morpholine derivatives and is synthesized through a multi-step process involving the reaction of morpholine with various reagents.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine involves the inhibition of various enzymes and proteins that play a crucial role in the growth and survival of cancer cells. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to exhibit a range of biochemical and physiological effects in various studies. It has been found to cause cell cycle arrest in cancer cells, leading to their death. It has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to possess antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in lab experiments is its potent anticancer activity, which makes it an attractive candidate for drug development. However, one of the limitations of using 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine. One potential direction is the synthesis of analogs of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine with improved solubility and potency. Another direction is the investigation of the mechanism of action of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in more detail to identify new targets for drug development. Finally, the potential use of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine in combination with other anticancer drugs to enhance their efficacy is also an area of future research.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine involves the reaction of morpholine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions involving the use of various reagents such as lithium aluminum hydride, sodium borohydride, and acetic anhydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2,6-dimethyl-4-(2,4,5-trimethoxybenzyl)morpholine has been found to exhibit potent antitumor and anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess antifungal and antibacterial properties.
Propriétés
IUPAC Name |
2,6-dimethyl-4-[(2,4,5-trimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-11-8-17(9-12(2)21-11)10-13-6-15(19-4)16(20-5)7-14(13)18-3/h6-7,11-12H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJAQCIVSVTPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)

![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)

![4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)
![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)

![3-(4-bromophenyl)-1-{4-[(difluoromethyl)sulfonyl]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4921612.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)

![1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4921623.png)
![3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4921637.png)
![3-(4-methoxybenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921649.png)